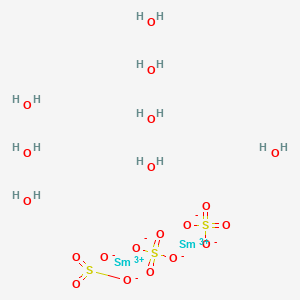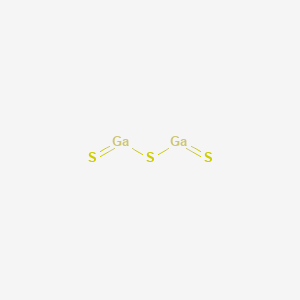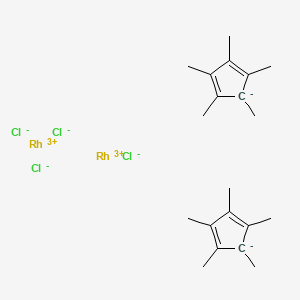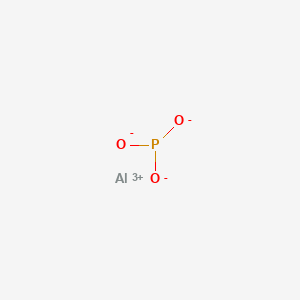
Lutetium(III) sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(III) sulfate hydrate is an inorganic compound with the chemical formula Lu₂(SO₄)₃·xH₂O. It is a white crystalline solid that is soluble in water and moderately soluble in strong mineral acids . Lutetium is a rare earth element and the last member of the lanthanide series. The compound is known for its high purity and is often used in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Lutetium(III) sulfate hydrate is an inorganic compound
Mode of Action
It is known that lutetium generally exhibits the +3 oxidation state in its compounds . This suggests that it may interact with its environment through ionic interactions.
Result of Action
It’s important to note that lutetium compounds are generally used in non-biological applications, such as in the preparation of specialty glasses .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in water and moderately soluble in strong mineral acids . It is also hygroscopic
Análisis Bioquímico
Biochemical Properties
It is known that Lutetium(III) sulfate hydrate can interact with various biomolecules in its environment . The nature of these interactions is largely dependent on the specific conditions of the system in which the compound is present .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing their function
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lutetium(III) sulfate hydrate can be synthesized by reacting lutetium oxide or lutetium metal with sulfuric acid. The reaction typically involves dissolving lutetium oxide or metal in concentrated sulfuric acid, followed by crystallization to obtain the hydrate form . The general reaction is as follows: [ \text{Lu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Lu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the use of high-purity lutetium oxide and sulfuric acid, followed by controlled crystallization and purification steps to ensure the desired hydrate form is obtained .
Análisis De Reacciones Químicas
Types of Reactions: Lutetium(III) sulfate hydrate primarily undergoes reactions typical of lanthanide sulfates, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form lutetium hydroxide and sulfuric acid.
Complexation: It can form complexes with various ligands, such as phosphates and nitrates.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Various ligands, such as phosphates, nitrates, and organic ligands, are used under controlled pH conditions.
Major Products:
Hydrolysis: Lutetium hydroxide and sulfuric acid.
Complexation: Lutetium complexes with different ligands, depending on the reagents used.
Aplicaciones Científicas De Investigación
Lutetium(III) sulfate hydrate has several scientific research applications, including:
Comparación Con Compuestos Similares
- Lutetium(III) nitrate hydrate
- Lutetium(III) chloride hydrate
- Lutetium(III) acetate hydrate
Comparison: Lutetium(III) sulfate hydrate is unique due to its specific solubility properties and its ability to form hydrates. Compared to other lutetium compounds, it is more soluble in water and moderately soluble in strong mineral acids, making it suitable for specific applications in catalysis and medical imaging .
This compound stands out for its versatility and high purity, making it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
lutetium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRLVMTECHAMB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Lu2O13S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928736 |
Source


|
| Record name | Lutetium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-77-3 |
Source


|
| Record name | Lutetium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium(III) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












